Methyl 2-Phenylisonicotinate
Overview
Description
Methyl 2-Phenylisonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives. It is characterized by its molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . This compound is a white crystalline powder that is soluble in organic solvents and has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Phenylisonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2-phenylisonicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Phenylisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylisonicotinic acid.
Reduction: Formation of 2-phenylisonicotinyl alcohol.
Substitution: Formation of various alkylated or arylated derivatives.
Scientific Research Applications
Methyl 2-Phenylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of Methyl 2-Phenylisonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Methyl 2-Phenylisonicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid but differ in their phenyl substitution.
Methyl isonicotinate: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
Phenylboronic acid: Shares the phenyl group but differs significantly in its chemical reactivity and applications
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industrial processes.
Properties
IUPAC Name |
methyl 2-phenylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOOQVXKJROPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479524 | |
Record name | Methyl 2-Phenylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4634-14-4 | |
Record name | Methyl 2-Phenylisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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